molecular formula C14H27Br B8513897 1-(Bromomethyl)-4-heptylcyclohexane CAS No. 71458-16-7

1-(Bromomethyl)-4-heptylcyclohexane

Cat. No.: B8513897
CAS No.: 71458-16-7
M. Wt: 275.27 g/mol
InChI Key: OFXMMCOSUMRLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Bromomethyl)-4-heptylcyclohexane is a brominated cyclohexane derivative featuring a heptyl chain at the 4-position and a bromomethyl group at the 1-position of the cyclohexane ring. Its molecular formula is C₁₄H₂₇Br, with a molecular weight of 275.27 g/mol.

Properties

CAS No.

71458-16-7

Molecular Formula

C14H27Br

Molecular Weight

275.27 g/mol

IUPAC Name

1-(bromomethyl)-4-heptylcyclohexane

InChI

InChI=1S/C14H27Br/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h13-14H,2-12H2,1H3

InChI Key

OFXMMCOSUMRLQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 1-(Bromomethyl)-4-heptylcyclohexane, highlighting substituent variations and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Cyclohexane Ring Key Characteristics
This compound C₁₄H₂₇Br 275.27 4-heptyl, 1-bromomethyl Long alkyl chain enhances hydrophobicity; potential surfactant applications.
(Bromomethyl)cyclohexane C₇H₁₃Br 177.08 1-bromomethyl Simpler structure; used in SN2 reactions .
1-(Bromomethyl)-4-ethylcyclohexane C₉H₁₇Br 205.14 4-ethyl, 1-bromomethyl Shorter alkyl chain; diastereomeric mixture .
1-(Bromomethyl)-4-methoxycyclohexane C₈H₁₅BrO 207.11 4-methoxy, 1-bromomethyl Polar methoxy group increases solubility in polar solvents .
1-(Bromomethyl)-1-methanesulfonylcyclohexane C₈H₁₅BrO₂S 255.17 1-methanesulfonyl, 1-bromomethyl Electron-withdrawing sulfonyl group enhances reactivity in nucleophilic substitutions .
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Benzaldehyde core with bromomethyl Aromatic aldehyde; used in pharmaceutical intermediates .

Physicochemical Properties

  • Hydrophobicity : The heptyl chain in this compound increases lipophilicity compared to analogs with shorter chains (e.g., ethyl) or polar groups (e.g., methoxy). This property may enhance its utility in lipid-based drug delivery systems.
  • Reactivity : The bromomethyl group is highly reactive in SN2 reactions, similar to other brominated cyclohexanes. However, steric hindrance from the heptyl chain may reduce reaction rates compared to less bulky analogs like (Bromomethyl)cyclohexane .
  • Thermal Stability : Long alkyl chains typically lower melting points but increase boiling points. For example, (Bromomethyl)cyclohexane has a boiling point of ~180–185°C , while the heptyl derivative is expected to have a higher boiling point.

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